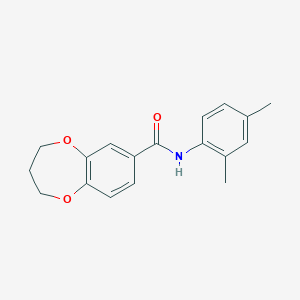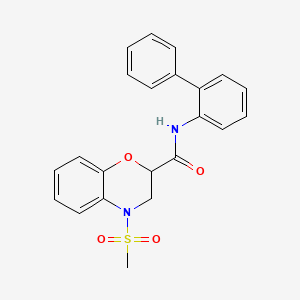![molecular formula C18H21N5O B11228007 2-methoxy-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline](/img/structure/B11228007.png)
2-methoxy-N-{2-[1-(4-methylphenyl)-1H-tetrazol-5-yl]propan-2-yl}aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-METHOXY-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE is a complex organic compound with a unique structure that includes a methoxy group, a tetrazole ring, and an aniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE typically involves multiple steps, starting with the preparation of the tetrazole ring, followed by the introduction of the methoxy group and the aniline moiety. Common synthetic routes include:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxy Group: This step often involves methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Coupling with Aniline: The final step involves coupling the tetrazole intermediate with an aniline derivative under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-METHOXY-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can yield aniline derivatives.
Wissenschaftliche Forschungsanwendungen
2-METHOXY-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-METHOXY-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE involves its interaction with specific molecular targets and pathways. The methoxy group and the tetrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The aniline moiety can undergo electrophilic aromatic substitution, further modulating its activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methoxy-N-(4-nitrobenzyl)aniline
- 3-Methoxy-4-(morpholin-4-yl)aniline
- 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline
Uniqueness
2-METHOXY-N-{2-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}ANILINE stands out due to its combination of a methoxy group, a tetrazole ring, and an aniline moiety, which imparts unique chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Eigenschaften
Molekularformel |
C18H21N5O |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
2-methoxy-N-[2-[1-(4-methylphenyl)tetrazol-5-yl]propan-2-yl]aniline |
InChI |
InChI=1S/C18H21N5O/c1-13-9-11-14(12-10-13)23-17(20-21-22-23)18(2,3)19-15-7-5-6-8-16(15)24-4/h5-12,19H,1-4H3 |
InChI-Schlüssel |
LLAINFSWTDKZCI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)C(C)(C)NC3=CC=CC=C3OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-chlorobenzyl)sulfonyl]-N-phenylpiperidine-3-carboxamide](/img/structure/B11227925.png)
![4-(4-Methoxyphenoxy)-2-phenyl[1]benzofuro[3,2-d]pyrimidine](/img/structure/B11227933.png)

![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B11227945.png)

![(E)-3-(2-(furan-2-ylmethylene)hydrazinyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B11227953.png)
![6-allyl-N-cyclopentyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11227954.png)
![1-(4-Chlorophenyl)-3-hydroxy-3-(4-methylphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11227964.png)
![N-(3-fluorophenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11227972.png)
![6-methyl-4-(methylsulfonyl)-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11227993.png)
![2'-Benzyl-N-[(4-fluorophenyl)methyl]-1'-oxo-2',4'-dihydro-1'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11228000.png)
![7-(5-Bromo-2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11228003.png)
![6-Allyl-N-(2,4-dimethyl-3-pentanyl)-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11228010.png)
![N-(4-chloro-2-fluorophenyl)-3-[3-({[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11228013.png)
